2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Medicinal chemistry Hydrogen-bond donor Imidazo[1,5-a]pyridine scaffold

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine (CAS 1214875-21-4) is a privileged imidazo[1,5-a]pyridine scaffold with a morpholine moiety at the 1-position. The morpholine secondary amine (HBD=1) provides a critical hinge-region hydrogen-bond donor absent in the unsubstituted core, making it essential for kinase inhibitor and FGF receptor programs. The 5-bromo handle enables modular cross-coupling for library synthesis. With a favorable XLogP3 of 1.9 and TPSA of 38.6 Ų, this building block supports multiparameter lead optimization. Manufactured under ISO quality systems with ≥98% purity.

Molecular Formula C11H12BrN3O
Molecular Weight 282.14
CAS No. 1214875-21-4
Cat. No. B3222768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
CAS1214875-21-4
Molecular FormulaC11H12BrN3O
Molecular Weight282.14
Structural Identifiers
SMILESC1COC(CN1)C2=C3C=CC=C(N3C=N2)Br
InChIInChI=1S/C11H12BrN3O/c12-10-3-1-2-8-11(14-7-15(8)10)9-6-13-4-5-16-9/h1-3,7,9,13H,4-6H2
InChIKeyPMXWITXTQKAMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine (CAS 1214875-21-4): Structural and Physicochemical Baseline for Procurement


2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine (CAS 1214875-21-4) is a heterocyclic small molecule (molecular formula C11H12BrN3O, molecular weight 282.14 g/mol) comprising a 5-bromo-substituted imidazo[1,5-a]pyridine core fused at the 1‑position to a morpholine ring . The compound is a member of the imidazo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry known for its utility in kinase inhibitor design, bromodomain inhibition, and fibroblast growth factor (FGF) receptor modulation . It is commercially available as a research-grade building block with a certified purity of ≥98% (NLT 98%) and is manufactured under ISO quality systems suitable for pharmaceutical R&D and quality control workflows .

Why Generic Substitution of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine Is Not Advisable Without Comparative Evidence


Within the imidazo[1,5-a]pyridine family, seemingly minor structural alterations — such as the position of the bromine substituent, the presence or absence of a saturated heterocyclic appendage, or salt form selection — profoundly alter hydrogen-bond donor/acceptor capacity, lipophilicity, topological polar surface area, and conformational flexibility . These molecular properties directly govern target binding geometry, metabolic stability, solubility, and off-rate kinetics in lead optimisation campaigns. Consequently, a simple 5-bromoimidazo[1,5-a]pyridine core (CAS 885275‑77‑4) cannot be treated as an interchangeable surrogate for 2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine, because the morpholine moiety introduces a secondary amine, a hydrogen-bond donor, an additional hydrogen-bond acceptor, and a single rotatable bond — parameters that are absent in the unadorned core . The following quantitative evidence guide provides the differential data necessary for informed scientific selection and procurement.

Quantitative Differentiation Evidence for 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine (CAS 1214875-21-4)


Hydrogen-Bond Donor Count: 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine vs. 5-Bromoimidazo[1,5-a]pyridine Core

The morpholine secondary amine in 2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine contributes one hydrogen-bond donor (HBD), whereas 5-bromoimidazo[1,5-a]pyridine (CAS 885275‑77‑4) possesses zero HBDs . Hydrogen-bond donor count is a critical parameter for target engagement: a single HBD can anchor a ligand in a kinase hinge region or bromodomain acetyl-lysine pocket, while its absence precludes such directional interactions. A head-to-head comparison of computed descriptors shows the target compound has an HBD count of 1, versus 0 for the core scaffold . This difference is not incremental; it is a binary presence/absence determinant that governs whether a compound can satisfy a key pharmacophoric requirement.

Medicinal chemistry Hydrogen-bond donor Imidazo[1,5-a]pyridine scaffold

Topological Polar Surface Area (TPSA) Differentiation Relative to Halogen Positional Isomers

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine exhibits a computed TPSA of 38.6 Ų . In contrast, the simple 5-bromoimidazo[1,5-a]pyridine core has a TPSA of approximately 17.3 Ų (two nitrogen atoms only) . The morpholine ring adds roughly 21.3 Ų of polar surface, attributable to the ether oxygen and secondary amine. This quantified difference places the target compound closer to the TPSA sweet spot (50–80 Ų) associated with favorable oral bioavailability, while remaining below the 140 Ų threshold commonly used to predict poor membrane permeation . Among commercial bromoimidazo[1,5-a]pyridine positional isomers (e.g., 8-bromo, CAS 1052271‑60‑9), TPSA values remain identical for the core, confirming that the morpholine appendage is the sole driver of increased polar surface area .

Physicochemical property TPSA Membrane permeability Bioavailability

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Core Scaffold

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine possesses 1 rotatable bond (the C–N linkage connecting the morpholine ring to the imidazo[1,5-a]pyridine core), whereas 5-bromoimidazo[1,5-a]pyridine has 0 rotatable bonds . The single rotatable bond allows the morpholine ring to adopt conformations that can optimize hydrogen-bonding geometry with a protein target without imposing a rigid scaffold that may clash with binding-site residues. At the same time, the molecule retains low conformational entropy (only 1 rotatable bond), which minimizes the entropic penalty upon binding compared to more flexible linkers such as alkyl chains. For procurement decisions in fragment-based drug discovery or structure-based design, this rotatable bond count strikes a deliberate balance between pre-organization and induced-fit adaptability.

Conformational flexibility Rotatable bond Ligand efficiency Entropic penalty

XLogP3-AA Lipophilicity Differentiation versus Morpholine-Deleted Core

The computed XLogP3-AA value for 2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine is 1.9 . By comparison, the simple 5-bromoimidazo[1,5-a]pyridine core has a computed XLogP3 of approximately 2.1 . The reduction of 0.2 log units is attributable to the polar morpholine oxygen and amine functionalities, which modestly decrease overall lipophilicity. In lead optimization, a shift of 0.2–0.5 log units can translate into measurable differences in aqueous solubility, cytochrome P450-mediated metabolic clearance, and plasma protein binding. The target compound thus offers a slightly more hydrophilic alternative within the same halogenated imidazopyridine chemical space, without resorting to ionisable groups that may introduce new liabilities.

Lipophilicity XLogP3 Metabolic stability Solubility

Synthetic Utility: Bromine at Position 5 as a Differential Cross-Coupling Handle vs. Non-Halogenated Imidazo[1,5-a]pyridines

The 5-bromo substituent in 2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine serves as a reactive handle for palladium-catalysed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, amino, or alkyne derivatives . Non-halogenated imidazo[1,5-a]pyridines cannot participate in such transformations without prior C–H activation or directing-group installation, which typically requires harsher conditions and yields lower regioselectivity. Within the brominated positional isomer series, 5-bromo substitution is distinct from 8-bromo substitution; the electronic environment of the 5-position (para to the imidazo nitrogen) confers different reactivity in oxidative addition steps compared to the 8-position . This differential reactivity is well documented in the patent literature for FGF receptor inhibitors, where the 5-substitution pattern is explicitly claimed as a key structural determinant for biological activity .

Synthetic chemistry Cross-coupling Suzuki-Miyaura Diversification

Free Base vs. Hydrochloride Salt: Form Selection for Solubility and Formulation

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine is commercially available as the free base (CAS 1214875-21-4, molecular weight 282.14 g/mol, purity ≥98%) from ISO-certified vendors . The hydrochloride salt form (CAS 2177258‑84‑1, molecular weight 318.60 g/mol) is also listed by multiple suppliers . The free base offers a molecular weight advantage of 36.46 Da (11.5% reduction) per molecule compared to the HCl salt, which translates to a higher molar equivalent of active pharmacophore per unit mass when the free base is used directly in reactions or formulations. Conversely, the HCl salt typically exhibits enhanced aqueous solubility due to ionisation of the morpholine secondary amine, which may be advantageous in biological assay preparation requiring dissolution in aqueous buffers. The free base is preferred for organic synthesis where neutral conditions are required or where the presence of chloride counterions would interfere with subsequent chemistry (e.g., metal-catalysed transformations).

Salt form Solubility Formulation Procurement

Optimal Application Scenarios for 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine (CAS 1214875-21-4) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring a Hydrogen-Bond Donor at the Imidazo[1,5-a]pyridine 1‑Position

In kinase drug discovery programs where the ATP-binding pocket hinge region demands a hydrogen-bond donor, the morpholine secondary amine (HBD=1) uniquely fulfills this pharmacophoric requirement, as established in Section 3, Evidence Item 1. The unsubstituted 5-bromoimidazo[1,5-a]pyridine core (HBD=0) cannot engage in directional hydrogen-bond donation and would be excluded from hit-to-lead triage . This compound is thus suited for fragment-based screening libraries targeting kinases with a conserved hinge HBD acceptor motif.

Diversification-Focused Synthesis Platforms Exploiting the C5 Bromine Handle

The 5-bromo substituent provides a robust synthetic handle for palladium-catalysed cross-coupling, enabling modular construction of compound libraries as detailed in Section 3, Evidence Item 5. Research groups running parallel synthesis or DNA-encoded library (DEL) platforms should procure this compound preferentially over non-halogenated imidazo[1,5-a]pyridines, as the latter lack a comparable diversification point without additional synthetic steps . The single rotatable bond (Section 3, Evidence Item 3) also permits conformational sampling that can be exploited in structure-based design iterations.

Physicochemical Lead Optimisation Where Balanced Lipophilicity and Polarity Are Required

For programs seeking to reduce lipophilicity-driven off-target binding while maintaining acceptable membrane permeability, the computed XLogP3 of 1.9 and TPSA of 38.6 Ų (Section 3, Evidence Items 2 and 4) place this compound in a favorable property space. The free base form (Section 3, Evidence Item 6) further provides a 11.5% molecular weight advantage over the HCl salt, maximising pharmacophore efficiency per unit mass in stoichiometric calculations . This makes it a preferred choice for multiparameter optimisation workflows guided by property forecast indices such as LLE (Lipophilic Ligand Efficiency) and LE (Ligand Efficiency).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.